Bienvenue dans la boutique en ligne BenchChem!

J1-1

ICMT Ras signaling Enzyme inhibition

J1-1 is a well-characterized, moderate inhibitor of ICMT (IC50=1.0 µM), ideal for in vitro enzymatic studies requiring significant but incomplete target inhibition. Unlike more cytotoxic analogs, its higher cellular IC50 (19.1-25 µM) in MDA-MB-231 cells allows for investigating non-lethal consequences of partial Ras prenylation modulation. Use it as a benchmark for evaluating the impact of R1 and R5 substituent modifications on ICMT activity.

Molecular Formula C25H32N2O
Molecular Weight 376.5 g/mol
Cat. No. B12372321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ1-1
Molecular FormulaC25H32N2O
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC=C3C)CC(=O)N
InChIInChI=1S/C25H32N2O/c1-3-4-5-6-7-10-15-27-18-21(17-25(26)28)23-16-20(13-14-24(23)27)22-12-9-8-11-19(22)2/h8-9,11-14,16,18H,3-7,10,15,17H2,1-2H3,(H2,26,28)
InChIKeyNZQMPLDBGMZRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

J1-1: A Potent Indole-Based ICMT Inhibitor for Ras-Driven Cancer Research


J1-1 (CAS 1244769-10-5) is a synthetic small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational prenylation pathway of Ras proteins [1]. Chemically defined as 2-(1-octyl-5-o-tolyl-1H-indol-3-yl)acetamide, J1-1 is a derivative of the prototypical ICMT inhibitor cysmethynil, featuring an indole core with an n-octyl group at position 1 and an o-tolyl moiety at position 5 [2]. It is supplied as a powder with a molecular weight of 376.53 g/mol and the molecular formula C25H32N2O [1].

Why J1-1 Cannot Be Interchanged with Other ICMT Inhibitors: Key Procurement Considerations


ICMT inhibitors constitute a structurally diverse class of compounds whose biochemical and cellular activities vary widely with subtle modifications to the indole scaffold [1]. While all target the methylation step of Ras prenylation, differences in potency (IC50 range: 0.6 to >10 μM), cellular antiproliferative effects, and physicochemical properties such as aqueous solubility directly impact their utility in specific experimental models [2]. Substituting J1-1 with a seemingly similar analog without verifying these parameters may lead to ineffective target engagement or misinterpretation of phenotype data.

Quantitative Differentiation of J1-1 Against Closest ICMT Inhibitor Comparators


J1-1 Displays Superior ICMT Enzyme Inhibition Compared to Cysmethynil and POP-3MB

In a comparative analysis of indole-based ICMT inhibitors, J1-1 achieved an IC50 of 1.0 μM in a methyltransferase activity assay, representing a 2.4-fold improvement in potency over the prototypical inhibitor cysmethynil (IC50 = 2.4 μM) [1]. It also outperforms POP-3MB (IC50 = 2.5 μM) by 2.5-fold, though it is less potent than the analog J6-3 (IC50 = 0.6 μM) .

ICMT Ras signaling Enzyme inhibition

J1-1 Exhibits Distinct Cellular Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells

In MDA-MB-231 triple-negative breast cancer cells, J1-1 reduced cell viability with an IC50 ranging from 19.1 to <25 μM [1]. This level of antiproliferative activity is markedly lower than that of J6-3 (IC50 = 3.4 μM) and lies within the range observed for other derivatives in the same series (e.g., J2-1 to J2-5: IC50 10.6–100 μM) . Notably, the prototypical inhibitor cysmethynil exhibits variable cell viability IC50 values exceeding 50 μM in some cell lines, underscoring the cellular context-dependent effects of ICMT inhibition .

Breast cancer MDA-MB-231 Cell viability

J1-1 Retains Indole Scaffold with Defined Substituents that Impact Physicochemical Properties

J1-1 features an n-octyl group at position 1 and an o-tolyl moiety at position 5 of the indole core [1]. This substitution pattern confers an estimated LogP value lower than that of cysmethynil (estimated LogP ≈ 7), which is known to exhibit poor aqueous solubility and strong plasma protein binding [2]. While quantitative solubility data for J1-1 are not publicly available, the structural modifications introduced in the J1 series were designed to improve upon the lipophilic threshold of cysmethynil while maintaining ICMT inhibitory activity [1].

Solubility Lipophilicity Drug-likeness

J1-1 Acts as a Substrate-Competitive, AdoMet-Noncompetitive Inhibitor of ICMT

Mechanistically, J1-1 is expected to behave similarly to its parent scaffold cysmethynil, functioning as a competitive inhibitor with respect to the prenylcysteine substrate and a noncompetitive inhibitor with respect to the methyl donor S-adenosylmethionine (AdoMet) [1]. Detailed kinetic studies on cysmethynil revealed a time-dependent inhibition profile, characterized by an initial reversible complex (Ki = 2.39 μM) followed by a slow conformational change to a tighter-binding complex (overall dissociation constant = 0.11 μM) [2]. Although the precise kinetic parameters of J1-1 have not been published, its close structural similarity suggests a comparable binding mode [1].

Mechanism of action Enzyme kinetics Substrate competition

Optimal Use Cases for J1-1 Based on Validated Evidence


ICMT Biochemical Assays Requiring Moderate Potency with Defined Chemical Scaffold

J1-1 is best suited for in vitro enzymatic studies of ICMT where a moderate inhibitor concentration (e.g., 1–5 μM) is desired to achieve significant but incomplete target inhibition. Its IC50 of 1.0 μM provides a useful baseline for comparing the effects of structural analogs or for establishing dose-response curves in recombinant enzyme assays [1].

Cell-Based Studies in Ras-Mutant Cancer Lines Where Complete ICMT Ablation Is Not Required

Given its IC50 of 19.1–25 μM in MDA-MB-231 cells, J1-1 can be employed as a chemical tool to modulate Ras prenylation without the extreme cytotoxicity observed with more potent analogs like J6-3 (IC50 = 3.4 μM) . This property makes it suitable for investigating the non-lethal consequences of partial ICMT inhibition, such as alterations in Ras localization or downstream signaling dynamics.

Structure-Activity Relationship (SAR) Studies on Indole-Based ICMT Inhibitors

J1-1 represents a well-characterized member of the J1 series, providing a reference point for evaluating the impact of R1 (n-octyl) and R5 (o-tolyl) substitutions on ICMT potency and cell viability [1]. Researchers optimizing this chemotype can use J1-1 as a benchmark to assess the effects of new substituents on activity and physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for J1-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.